2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol
Overview
Description
2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical research. The unique structure of this compound, featuring a pyridine ring substituted with chloro and methoxy groups, along with a propanol moiety, makes it an interesting subject for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methoxy-4-pyridine and a suitable propanol derivative.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for waste management and environmental protection.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways: It may influence biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-pyridinyl)-2-propanol: Lacks the methoxy group, which may affect its reactivity and applications.
2-(6-Methoxy-4-pyridinyl)-2-propanol: Lacks the chloro group, leading to different chemical properties.
2-(2-Chloro-6-methoxy-4-pyridinyl)-ethanol: Has a shorter carbon chain, which may influence its solubility and reactivity.
Uniqueness
2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol is unique due to the presence of both chloro and methoxy groups on the pyridine ring, along with a propanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(2-chloro-6-methoxypyridin-4-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-9(2,12)6-4-7(10)11-8(5-6)13-3/h4-5,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUAWUDGQFHHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC(=C1)Cl)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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